molecular formula C7H13BrO2 B108730 2-(2-Bromoethoxy)tetrahydro-2H-pyran CAS No. 17739-45-6

2-(2-Bromoethoxy)tetrahydro-2H-pyran

Cat. No.: B108730
CAS No.: 17739-45-6
M. Wt: 209.08 g/mol
InChI Key: GCUOLJOTJRUDIZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-(2-Bromoethoxy)tetrahydro-2H-pyran is an organic building block It’s known to be used in the synthesis of various organic compounds .

Mode of Action

The compound has been synthesized by employing 2-bromoethanol as a starting reagent . It interacts with its targets through chemical reactions to form new compounds. The exact mode of action depends on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

It’s used in the synthesis of various organic compounds, including 2-hydroxyethyl derivatives of cardiolipin analogs, furan-fused compounds, indoles, and pyrazoles . These compounds could potentially influence various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it’s used to synthesize. For instance, it’s used in the preparation of 2-hydroxyethyl derivatives of cardiolipin analogs , which could potentially have effects on cell membrane structure and function.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromoethoxy)tetrahydro-2H-pyran can be synthesized by employing 2-bromoethanol as a starting reagent . The reaction typically involves the condensation of 2-bromoethanol with tetrahydropyran under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) to stabilize the product .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale and efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form a wide range of derivatives. Its versatility as a building block in organic synthesis makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(2-bromoethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUOLJOTJRUDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884985
Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17739-45-6
Record name 2-(2-Bromoethoxy)tetrahydro-2H-pyran
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Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Record name 17739-45-6
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Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Record name 2-(2-Bromoethoxy)tetrahydro-2H-pyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary function of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in carbohydrate synthesis?

A1: this compound acts as a hydroxyethylating agent, enabling the introduction of a hydroxyethyl group (-CH₂CH₂OH) onto specific hydroxyl groups within carbohydrate molecules. This modification is achieved through a nucleophilic substitution reaction, where the hydroxyl group of the sugar displaces the bromine atom in this compound. [, ]

Q2: Can you provide specific examples of how this compound has been utilized in carbohydrate modification according to the provided research?

A2: Certainly. The research highlights two specific examples:

  • Synthesis of 2-O-(2-hydroxyethyl)-D-glucose: Here, this compound selectively reacts with the O-2 position of a protected D-glucose derivative. Subsequent deprotection steps yield the final 2-O-(2-hydroxyethyl)-D-glucose. []
  • Synthesis of 6-O-(2-hydroxyethyl)-D-glucose: In this case, this compound reacts with a protected form of D-glucose to introduce the hydroxyethyl group at the O-6 position. Following deprotection, the desired 6-O-(2-hydroxyethyl)-D-glucose is obtained. []

Q3: Why is the use of protecting groups necessary in these reactions?

A3: Protecting groups play a crucial role in ensuring the regioselectivity of the reaction. Carbohydrates possess multiple hydroxyl groups, and without protection, this compound could react at undesired positions, leading to a mixture of products. The strategic use of protecting groups, such as α,α-dimethoxytoluene or 1,2∶3,5-di-O-methylene, allows for specific hydroxyl groups to be available for reaction with this compound, directing the modification to the desired location. [, ]

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